2-Cyclopentyl-1-phenylethanone
Description
2-Cyclopentyl-1-phenylethanone is a ketone derivative featuring a cyclopentyl group attached to the α-carbon of acetophenone (1-phenylethanone). Its structure combines the aromatic phenyl group with a bulky cyclopentyl substituent, influencing its physicochemical properties and reactivity. The cyclopentyl group introduces steric hindrance and lipophilicity, distinguishing it from simpler acetophenone analogs.
Properties
IUPAC Name |
2-cyclopentyl-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c14-13(10-11-6-4-5-7-11)12-8-2-1-3-9-12/h1-3,8-9,11H,4-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPILNPIIQCQFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480958 | |
| Record name | 2-cyclopentyl-1-phenyl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23033-65-0 | |
| Record name | 2-cyclopentyl-1-phenyl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Cyclopentyl-1-phenylethanone, a ketone compound, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews its antibacterial properties, potential applications in drug development, and structural activity relationships (SAR) derived from various studies.
Chemical Structure and Properties
This compound is characterized by a cyclopentyl group attached to a phenyl ring through an ethanone linkage. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Antibacterial Activity
Numerous studies have investigated the antibacterial properties of this compound, particularly against Gram-positive bacteria. The compound has shown promising results in inhibiting various strains, including Staphylococcus aureus and Enterococcus faecalis.
Minimum Inhibitory Concentration (MIC)
The effectiveness of this compound can be quantified by its Minimum Inhibitory Concentration (MIC). A recent study reported the MIC values against several bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Enterococcus faecalis | 12.5 |
| Mycobacterium tuberculosis | 3.13 |
These results indicate that the compound exhibits potent antibacterial activity, particularly against Mycobacterium tuberculosis, which is crucial given the global burden of tuberculosis .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound helps elucidate how structural modifications impact its biological activity. Research indicates that variations in substituents on the phenyl ring and cyclopentyl group can significantly alter antibacterial potency.
Key Findings from SAR Studies
- Hydrophobicity: The presence of hydrophobic substituents enhances antibacterial activity. Compounds with longer aliphatic chains showed improved MIC values compared to their shorter counterparts.
- Functional Groups: The introduction of hydroxyl groups at specific positions on the aromatic ring has been linked to increased potency against bacterial strains .
- Mechanism of Action: Studies suggest that this compound disrupts bacterial membrane integrity and inhibits macromolecular biosynthesis, leading to cell death .
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Case Study 1: In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load, suggesting its potential as an alternative treatment for resistant infections .
- Case Study 2: A study focusing on its efficacy against Mycobacterium tuberculosis showed that the compound could potentially serve as a lead for new anti-tuberculosis drugs due to its low MIC values and favorable pharmacokinetic properties .
Comparison with Similar Compounds
Key Observations :
- Steric Effects: The cyclopentyl group in this compound reduces electrophilicity at the carbonyl carbon compared to acetophenone, slowing nucleophilic addition reactions.
- Polarity: The absence of polar groups (e.g., -Cl or -NH₂) results in lower solubility in polar solvents compared to 2-chloro-1-phenylethanone or 2-(cyclopentylamino)-1-phenylethanone .
- Thermal Stability : Cyclopentyl substituents may enhance thermal stability due to reduced ring strain compared to smaller cyclic systems (e.g., cyclopropane derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
